Dibenz[a,j]acridine
Overview
Description
Dibenz[a,j]acridine is a polycyclic aromatic nitrogen heterocyclic compound with the molecular formula C₂₁H₁₃N. It is a member of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex structures and significant environmental and health impacts. This compound is found in various environmental pollutants, including tobacco smoke, industrial effluents, and gasoline engine exhaust .
Mechanism of Action
Target of Action
Dibenz[a,j]acridine is a polycyclic aromatic nitrogen heterocyclic compound (PANH) As a panh, it is known to interact with dna and proteins within the cell .
Mode of Action
It is known that panhs, including this compound, can intercalate into dna, disrupting its structure and function . This disruption can lead to mutations and other changes in the cell.
Biochemical Pathways
It is known that panhs can induce oxidative stress and inflammation, which can affect multiple biochemical pathways .
Pharmacokinetics
As a panh, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
This compound is a well-known environmental pollutant with both mutagenic and carcinogenic properties . It can cause mutations in the DNA, leading to uncontrolled cell growth and the potential development of cancer .
Action Environment
This compound is released into the environment by cigarette smoke, industrial effluents, and gasoline engine exhaust . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other pollutants can potentially enhance or inhibit the action of this compound .
Biochemical Analysis
Biochemical Properties
The metabolism of Dibenz[a,j]acridine has been examined in liver microsomal incubations using preparations from 3-methylcholanthrene-pretreated Wistar rats . The metabolites identified include trans-5, 6-dihydro-5, 6-dihydroxythis compound, trans-3, 4-dihydro-3, 4-dihydroxythis compound, this compound-5, 6-oxide, 3-hydroxythis compound and 4-hydroxythis compound .
Cellular Effects
The mutagenicity of this compound and its metabolites has been studied in bacteria and mammalian cells . The 3, 4-dihydrodiol was found to be the most active in both Salmonella typhimurium TA100 and in V79 Chinese hamster lung cells .
Molecular Mechanism
The most mutagenic compounds in both mammalian and bacterial cells were the ‘bay-region’ diol epoxides of this compound which did not require metabolic activation by S9 mix . The anti-Dibenz[a,j]acridine 3, 4-diol 1, 2-epoxide was more mutagenic than the syn form in V79, TA98 and TA100 cells .
Metabolic Pathways
This compound is metabolized in liver microsomes, forming several metabolites including dihydrodiols, phenols, and oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenz[a,j]acridine can be synthesized through several methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of 2-aminobiphenyl with 2-bromobiphenyl under high-temperature conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of nitrogen-containing organic materials. This process generates a mixture of PAHs, from which this compound can be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dibenz[a,j]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Dibenz[a,j]acridine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on this compound focuses on its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studies investigate its potential carcinogenic and mutagenic effects, contributing to cancer research.
Comparison with Similar Compounds
Similar Compounds
- 7H-Dibenzo[c,g]carbazole
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
Uniqueness
Dibenz[a,j]acridine is unique due to its specific structure, which influences its reactivity and biological activity. Compared to other PAHs, it has distinct metabolic pathways and forms unique DNA adducts, contributing to its specific carcinogenic potential .
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCHZVCBDOPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
Record name | DIBENZ[A,J]ACRIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID4059758 | |
Record name | Dibenz[a,j]acridine | |
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Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,j]acridine appears as yellow crystals., Yellow solid; [HSDB] Yellow crystals; [Cerilliant MSDS] | |
Record name | DIBENZ[A,J]ACRIDINE | |
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Record name | Dibenz(a,j)acridine | |
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Solubility |
In water, 0.159 mg/L at 25 °C, Soluble in ethanol, acetone; sparingly soluble in benzene | |
Record name | DIBENZ(A,J)ACRIDINE | |
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Color/Form |
YELLOW NEEDLES OR PRISMS | |
CAS No. |
224-42-0 | |
Record name | DIBENZ[A,J]ACRIDINE | |
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Record name | Dibenz[a,j]acridine | |
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Record name | Dibenz(a,j)acridine | |
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Record name | Dibenz[a,j]acridine | |
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Record name | 13-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene | |
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Record name | DIBENZ(A,J)ACRIDINE | |
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Record name | DIBENZ(A,J)ACRIDINE | |
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Melting Point |
216 °C | |
Record name | DIBENZ(A,J)ACRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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